molecular formula C8H6ClF3O B13422722 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene

Cat. No.: B13422722
M. Wt: 210.58 g/mol
InChI Key: ARFJVIHXFMGDRD-UHFFFAOYSA-N
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Description

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-3-methyl-5-nitrobenzene with trifluoromethanol in the presence of a base. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The trifluoromethoxy group can be reduced to form trifluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

  • Substituted derivatives with different functional groups.
  • Oxidized products like carboxylic acids or aldehydes.
  • Reduced products like trifluoromethyl derivatives.

Scientific Research Applications

1-Chloro-3-methyl-5-(trifluoromethoxy)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-3-methyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Chloro-3-methyl-5-(trifluoromethyl)benzene
  • 1-Chloro-3-methyl-5-(methoxy)benzene
  • 1-Chloro-3-methyl-5-(difluoromethoxy)benzene

Comparison: 1-Chloro-3-methyl-5-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher lipophilicity and stability, making it more suitable for applications requiring these characteristics .

Properties

Molecular Formula

C8H6ClF3O

Molecular Weight

210.58 g/mol

IUPAC Name

1-chloro-3-methyl-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H6ClF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3

InChI Key

ARFJVIHXFMGDRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)OC(F)(F)F

Origin of Product

United States

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